molecular formula C20H20ClNO4 B2774303 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2319877-35-3

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2774303
CAS No.: 2319877-35-3
M. Wt: 373.83
InChI Key: AUTGMARDTSUBMV-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound featuring a combination of furan rings, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:

    Formation of the Furan Rings: The initial step involves the synthesis of the furan rings, which can be achieved through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate alkyl halide.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with an amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity due to the presence of the furan rings and the chlorophenoxy group. These moieties are known to interact with biological targets, potentially leading to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The furan rings and chlorophenoxy group could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2-bis(furan-2-yl)ethyl]-2-(4-bromophenoxy)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.

    N-[2,2-bis(furan-2-yl)ethyl]-2-(4-methylphenoxy)-2-methylpropanamide: Contains a methyl group instead of chlorine.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its ability to interact with specific biological targets compared to its analogs.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(2,26-15-9-7-14(21)8-10-15)19(23)22-13-16(17-5-3-11-24-17)18-6-4-12-25-18/h3-12,16H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGMARDTSUBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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